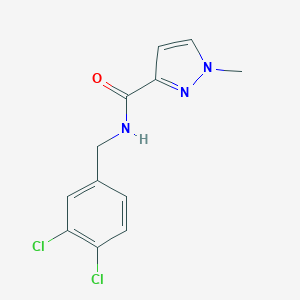
4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, also known as BRD-9424, is a chemical compound that has gained significant interest in the scientific community due to its potential use as a tool compound for studying epigenetic regulation.
Wirkmechanismus
4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide selectively binds to the catalytic domain of KAT6A, inhibiting its activity and preventing the acetylation of histone proteins. This leads to changes in gene expression and can impact various biological processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to have anti-proliferative effects on cancer cells, indicating its potential as a cancer therapeutic. Additionally, 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to impact the differentiation of stem cells, suggesting a potential role in regenerative medicine. However, further research is needed to fully understand the biochemical and physiological effects of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide is its high selectivity for KAT6A, allowing for specific inhibition of this enzyme without impacting other lysine acetyltransferases. Additionally, the synthesis of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide has been optimized to produce high yields and purity, making it a valuable tool for scientific research. However, one limitation of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide is its potential off-target effects, which may impact the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide. One area of interest is the development of analogs with improved potency and selectivity for KAT6A. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide and its potential as a therapeutic agent. Finally, 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide could be used in combination with other epigenetic modifiers to explore the complex interplay between epigenetic regulation and gene expression.
In conclusion, 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, or 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, is a valuable tool compound for studying epigenetic regulation and the role of KAT6A in various biological processes. Its high selectivity and optimized synthesis make it a valuable tool for scientific research, with potential applications in cancer therapeutics and regenerative medicine. Further research is needed to fully understand the biochemical and physiological effects of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with N-phenylhydroxylamine in the presence of a coupling reagent. The resulting product is then treated with thionyl chloride to form the final compound. The synthesis of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to selectively inhibit the activity of the lysine acetyltransferase KAT6A, which plays a role in the regulation of gene expression. This makes 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide a valuable tool for studying epigenetic regulation and the role of KAT6A in various biological processes. Additionally, 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide has been used in high-throughput screening assays to identify potential drug candidates for the treatment of cancer and other diseases.
Eigenschaften
Produktname |
4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide |
|---|---|
Molekularformel |
C12H12BrN3O |
Molekulargewicht |
294.15 g/mol |
IUPAC-Name |
4-bromo-1,5-dimethyl-N-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12BrN3O/c1-8-10(13)11(15-16(8)2)12(17)14-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,14,17) |
InChI-Schlüssel |
VMZHPXZYGYMLGY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=CC=C2)Br |
Kanonische SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)



![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)
![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)
![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide](/img/structure/B213616.png)
![propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213617.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B213619.png)
